Furan-3-yl(2-methylnaphthalen-1-yl)methanol
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Overview
Description
Furan-3-yl(2-methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound features a furan ring and a naphthalene ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol typically involves the reaction of 2-methylnaphthalene with furan-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(2-methylnaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a more saturated alcohol .
Scientific Research Applications
Furan-3-yl(2-methylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which Furan-3-yl(2-methylnaphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(2-methylnaphthalen-1-yl)methanol
- Furan-3-yl(1-methylnaphthalen-2-yl)methanol
- Furan-3-yl(2-ethylnaphthalen-1-yl)methanol
Uniqueness
Furan-3-yl(2-methylnaphthalen-1-yl)methanol is unique due to its specific structural configuration, which combines a furan ring with a 2-methylnaphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
furan-3-yl-(2-methylnaphthalen-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHKIMDYZMSZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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